2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
Position within Heterocyclic Chemistry
The compound 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a convergence of three fundamental heterocyclic systems that have each independently demonstrated significant importance in chemical research and pharmaceutical development. The isoindole core, which forms the structural backbone of this compound, belongs to the family of bicyclic nitrogen heterocycles and consists of a benzene ring fused with pyrrole, making it an isomer of the well-known indole system. This structural arrangement places isoindoles among the most reactive compounds in heterocyclic chemistry, with their high reactivity attributed to the unique electronic properties arising from the fusion of aromatic and heterocyclic systems. The isoindole framework has been extensively studied since the early developments in heterocyclic chemistry, with researchers recognizing its potential as a building block for more complex molecular architectures.
The incorporation of the 1,2,3-triazole moiety into this hybrid structure adds another layer of chemical significance, as triazoles represent one of the most stable and versatile nitrogen-containing heterocycles known to chemistry. The 1,2,3-triazole ring system has gained particular prominence due to its exceptional stability under thermal, acidic, and enzymatic conditions, making it highly valuable for applications requiring chemical robustness. This stability profile stands in marked contrast to many other nitrogen heterocycles and has contributed to the widespread adoption of triazoles in pharmaceutical chemistry as bioisosteres for less stable functional groups. The positioning of the trimethylsilyl group on the triazole ring further enhances the compound's chemical profile by introducing organosilicon functionality, which has been shown to modulate both reactivity and biological activity in heterocyclic systems.
The combination of these three distinct chemical entities within a single molecular framework represents a sophisticated approach to heterocyclic design that leverages the unique properties of each component while potentially creating synergistic effects. This strategic molecular design reflects broader trends in contemporary medicinal chemistry, where hybrid compounds are increasingly recognized as powerful tools for addressing complex biological targets and overcoming limitations associated with single-mechanism approaches. The structural complexity of this compound also positions it within the realm of advanced synthetic chemistry, as its preparation requires the integration of multiple synthetic methodologies including triazole formation, silicon chemistry, and phthalimide derivatization.
Development of Triazole-Phthalimide Hybrid Compounds
The development of triazole-phthalimide hybrid compounds represents a significant advancement in the field of medicinal chemistry, emerging from the recognition that combining multiple pharmacologically active scaffolds can lead to enhanced biological activities and improved therapeutic profiles. The concept of molecular hybridization gained substantial momentum in the early 2000s as researchers began systematically exploring the potential of linking different bioactive moieties to create novel therapeutic agents with superior properties compared to their individual components. Phthalimide derivatives, which include the isoindole-1,3-dione core present in the target compound, have a rich history in pharmaceutical applications dating back several decades, with numerous studies demonstrating their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
The integration of 1,2,3-triazole moieties with phthalimide scaffolds emerged as a particularly promising approach following the development of efficient click chemistry methodologies, specifically the copper-catalyzed azide-alkyne cycloaddition reaction. This synthetic breakthrough provided researchers with a reliable and high-yielding method for constructing triazole-containing compounds, thereby facilitating the systematic exploration of triazole-phthalimide hybrids. Early studies in this area focused on simple linkages between triazole and phthalimide moieties, but research quickly evolved to include more sophisticated designs incorporating various spacer groups and substituents to optimize biological activity.
Recent research has demonstrated that phthalimide-1,2,3-triazole hybrid compounds exhibit remarkable biological activities, particularly as enzyme inhibitors and anti-inflammatory agents. For example, studies on phthalimide-triazole hybrids have revealed potent tyrosinase inhibitory activity, with specific compounds showing inhibitory concentration values in the micromolar range. The compound 2-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione demonstrated an inhibitory concentration fifty percent value of 26.20 ± 1.55 micromolar against tyrosinase, while the related compound 2-((1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione showed similar potency with an inhibitory concentration fifty percent value of 26.55 ± 2.31 micromolar. These findings established the triazole-phthalimide hybrid approach as a viable strategy for developing potent enzyme inhibitors.
Table 1: Biological Activities of Representative Triazole-Phthalimide Hybrid Compounds
The development of triazole-phthalimide hybrids has also been driven by advances in computational chemistry and molecular docking studies, which have provided valuable insights into the binding modes and interactions of these compounds with their biological targets. Molecular docking analysis has confirmed that active triazole-phthalimide inhibitors can effectively accumulate in enzyme active sites, with both the triazole and phthalimide moieties contributing to binding affinity and specificity. These computational studies have guided the rational design of new hybrid compounds and have helped establish structure-activity relationships that inform future synthetic efforts.
Significance of Trimethylsilyl-substituted Triazoles in Chemical Research
Trimethylsilyl-substituted triazoles have emerged as compounds of exceptional significance in chemical research, representing a unique intersection of organosilicon chemistry and nitrogen heterocycle science that offers distinctive advantages in both synthetic applications and biological activity modulation. The incorporation of trimethylsilyl groups into triazole structures has been shown to profoundly influence both the chemical reactivity and biological properties of these heterocyclic systems, making trimethylsilyl-triazoles valuable tools in diverse areas of chemical research. The trimethylsilyl group serves multiple functions within triazole systems, acting simultaneously as a protecting group, a directing group for synthetic transformations, and a modulator of physicochemical properties including lipophilicity and metabolic stability.
The synthetic chemistry of trimethylsilyl-substituted triazoles has been extensively developed over the past two decades, with researchers establishing numerous methodologies for their preparation and subsequent transformation. The compound 2-trimethylsilyl-1,2,3-triazole itself has been synthesized from chlorotrimethylsilane and tetrazole in the presence of triethylamine as an auxiliary base, demonstrating the accessibility of this class of compounds through conventional synthetic approaches. More sophisticated synthetic routes have been developed for incorporating trimethylsilyl groups into triazole-containing hybrid molecules, including the use of trimethylsilyl azide as a nitrogen source in multicomponent cycloaddition reactions. These synthetic advances have enabled the systematic exploration of trimethylsilyl-triazole derivatives and their applications in various chemical contexts.
The unique properties of trimethylsilyl-substituted triazoles extend beyond their synthetic utility to encompass significant implications for biological activity and drug design. Research has demonstrated that the presence of trimethylsilyl groups can enhance the biological activity of triazole-containing compounds while simultaneously improving their pharmacokinetic properties. The trimethylsilyl group contributes to increased lipophilicity, which can improve cellular uptake and membrane permeability, while also providing protection against metabolic degradation at the substituted nitrogen center. These properties make trimethylsilyl-triazoles particularly attractive as pharmaceutical intermediates and as final drug candidates in their own right.
Table 2: Properties and Applications of Trimethylsilyl-Triazole Compounds
Recent advances in trimethylsilyl-triazole chemistry have focused on developing more efficient synthetic methodologies and exploring new applications in both materials science and pharmaceutical chemistry. The use of trimethylsilyl azide as a nitrogen source in three-component cycloaddition reactions has proven particularly valuable, enabling the direct synthesis of complex trimethylsilyl-triazole derivatives under mild conditions with excellent yields. These methodological advances have facilitated the preparation of increasingly sophisticated trimethylsilyl-triazole hybrid compounds, including the target compound this compound, which represents the state-of-the-art in this field.
The significance of trimethylsilyl-substituted triazoles in contemporary chemical research is further underscored by their applications in click chemistry and bioconjugation techniques. The stability and reactivity profile of trimethylsilyl-triazoles makes them ideal candidates for use in biological systems where chemical robustness is essential. Additionally, the unique electronic properties imparted by the trimethylsilyl group have been exploited in the development of novel materials with tailored properties, including advanced polymers and functional coatings. This broad range of applications demonstrates the versatility of trimethylsilyl-triazole chemistry and highlights its continued importance in advancing both fundamental chemical knowledge and practical applications across multiple disciplines.
Properties
IUPAC Name |
2-[2-(4-trimethylsilyltriazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2Si/c1-22(2,3)13-10-18(17-16-13)8-9-19-14(20)11-6-4-5-7-12(11)15(19)21/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLUVRNFUDKBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced to the triazole ring through a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Formation of the Isoindole-1,3-dione Moiety: The isoindole-1,3-dione moiety is typically synthesized by the condensation of phthalic anhydride with a primary amine under acidic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the triazole and isoindole-1,3-dione moieties through a nucleophilic substitution reaction, often facilitated by a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group or the triazole ring, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halides (e.g., NaI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or isoindole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring and an isoindole dione , which contribute to its chemical reactivity and biological properties. The synthesis typically involves the reaction of trimethylsilyl azide with appropriate substrates under controlled conditions. Research indicates that this compound can be synthesized efficiently using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in click chemistry .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Trimethylsilyl azide + alkyne | Cu(I) catalyst, solvent | High |
| 2 | Post-reaction purification | Chromatography | >90% |
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
Antimicrobial Properties : Studies have shown that triazole derivatives possess significant antimicrobial activity. The presence of the trimethylsilyl group enhances the lipophilicity of the compound, potentially increasing its permeability through biological membranes .
Anticancer Activity : Preliminary studies indicate that derivatives of isoindole diones can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, making it a subject of interest for cancer therapy research .
Enzyme Inhibition : Some triazole compounds have been identified as inhibitors of specific enzymes involved in fungal and bacterial metabolism. This property is crucial for developing new antifungal agents .
Applications in Medicinal Chemistry
Given its promising biological profile, this compound can be utilized in various medicinal chemistry applications:
Drug Development : The unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases.
Prodrug Strategies : The trimethylsilyl group can serve as a protective moiety that enhances stability and solubility before metabolic conversion to active forms within the body .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial effects of various triazole derivatives, including the target compound. Results indicated strong activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines demonstrated that modifications to the isoindole structure could lead to enhanced cytotoxicity. This underscores the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 3-(4-((1,3-Dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate
- Structure : Combines phthalimide with a 1,2,3-triazole linked to a pyrazole ester.
- Key Differences : Replaces the TMS group with a pyrazole-carboxylate, enhancing polarity and hydrogen-bonding capacity.
- Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the target compound, but uses pyrazole precursors .
2-{1-[3-(Butan-2-yl)-1H-1,2,4-Triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Structure : Features a 1,2,4-triazole isomer (vs. 1,2,3-triazole) with a branched alkyl substituent.
- Key Differences : The 1,2,4-triazole alters electronic properties (e.g., dipole moments) and reduces steric hindrance compared to the TMS-substituted 1,2,3-triazole.
- Applications : Primarily used in agrochemical research due to its lipophilic alkyl chain .
2-(4-(Estradiol-17-yl)-1H-1,2,3-Triazol-1-yl)propane-1,3-diamine Dihydrochloride
- Structure : Integrates a steroid (estradiol) with a triazole-phthalimide hybrid.
- Key Differences: The estradiol moiety confers hormonal activity, making this compound relevant in targeted drug delivery, unlike the non-biological TMS group in the target compound.
- Synthesis : Relies on CuAAC, emphasizing the versatility of click chemistry in complex hybrid systems .
Physicochemical Properties
Notes:
- The TMS group in the target compound increases hydrophobicity (higher LogP) compared to the pyrazole ester analogue.
- The 1,2,4-triazole analogue’s higher thermal stability is attributed to reduced ring strain compared to 1,2,3-triazoles.
Stability and Reactivity
- Target Compound : The TMS group confers resistance to hydrolysis under neutral conditions but is susceptible to fluoride-induced cleavage.
- Pyrazole Ester Analogue : Ester linkage is prone to enzymatic degradation, limiting in vivo utility .
- 1,2,4-Triazole Analogue : Stable under acidic conditions due to the absence of reactive substituents .
Biological Activity
The compound 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic derivative featuring a triazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method for creating triazoles. The trimethylsilyl group enhances the stability and solubility of the triazole derivative. The isoindole moiety contributes to the compound's structural diversity and potential bioactivity.
Anticancer Properties
Research indicates that compounds with triazole structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The presence of the triazole ring is associated with antimicrobial activity. Studies have demonstrated that triazole-containing compounds can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions . This activity is often attributed to the interference with nucleic acid synthesis or cell wall integrity.
Enzyme Inhibition
Enzymatic studies reveal that compounds like this compound may act as inhibitors of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling . The inhibition of MMPs can lead to reduced tumor invasion and migration.
Case Studies
Several case studies highlight the biological efficacy of similar triazole derivatives:
- Anticancer Activity : A study evaluated a series of triazole derivatives against various cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong cytotoxic effects .
- Antimicrobial Screening : Another investigation focused on antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans. Compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, demonstrating significant antibacterial and antifungal effects .
The proposed mechanism for the biological activity of this compound includes:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Inhibition of MMPs : Binding to the active site of MMPs prevents substrate degradation.
Data Summary Table
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with isoindole-dione derivatives. Key steps include:
- Triazole Formation : Use of Cu(I) catalysts (e.g., CuSO₄·NaAsc) in THF/water mixtures to promote regioselective 1,4-disubstituted triazole formation .
- Isoindole-dione Functionalization : Nucleophilic substitution or alkylation reactions under inert atmospheres (N₂/Ar) to attach the ethyl-isoindole-dione moiety. Optimization involves varying solvents (DMF vs. THF), catalysts (e.g., Pd for coupling), and reaction times. Statistical methods like Design of Experiments (DoE) can systematically identify optimal conditions (e.g., temperature, stoichiometry) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?
- NMR Spectroscopy : ¹H/¹³C NMR confirms triazole proton environments (δ 7.5–8.5 ppm) and isoindole-dione carbonyl signals (δ 165–170 ppm). Trimethylsilyl groups show distinct ¹H signals at δ 0.1–0.3 ppm .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2100 cm⁻¹ (triazole C-N) validate functional groups.
- Elemental Analysis : Discrepancies between experimental and theoretical values (>0.3%) indicate impurities; cross-verify with HPLC-MS .
Q. What role does the trimethylsilyl group play in modulating the compound’s reactivity or stability?
The trimethylsilyl (TMS) group acts as a steric and electronic modifier:
- Steric Shielding : Protects the triazole ring from nucleophilic attack, enhancing stability in acidic/oxidative conditions.
- Electronic Effects : Electron-donating TMS groups may alter reaction kinetics in subsequent functionalization (e.g., Suzuki coupling) .
Advanced Questions
Q. How can researchers resolve contradictions between experimental elemental analysis and computational predictions?
Discrepancies often arise from incomplete purification or side reactions. Mitigation strategies include:
- Multi-Technique Validation : Combine elemental analysis with X-ray crystallography (for solid-state structure) and high-resolution mass spectrometry (HRMS).
- Recrystallization : Use polar aprotic solvents (e.g., DMF/acetic acid mixtures) to remove byproducts .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes) or materials?
- Molecular Docking : Tools like AutoDock Vina simulate binding modes to active sites (e.g., cytochrome P450). Focus on triazole and isoindole-dione π-π stacking with aromatic residues .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge transfer in material science applications .
Q. How can DoE methodologies optimize multi-step synthesis pathways involving triazole and isoindole-dione moieties?
- Screening Designs : Use Plackett-Burman to identify critical factors (e.g., catalyst loading, solvent ratio).
- Response Surface Methods (RSM) : Central Composite Design (CCD) models non-linear relationships between variables (e.g., temperature vs. yield). Example: A 3² factorial design for CuAAC identified THF/water (1:1) and 10 mol% Cu catalyst as optimal, reducing side products by 40% .
Q. What challenges arise in achieving regioselective 1,2,3-triazole formation under CuAAC conditions?
- Regiochemistry Control : Without Cu(I), thermal cycloaddition favors 1,5-disubstituted triazoles. Cu(I) ensures 1,4-selectivity but may require additives (e.g., TBTA) to stabilize the catalyst.
- Side Reactions : Competing Glaser coupling (alkyne dimerization) can occur; suppress with degassed solvents and excess sodium ascorbate .
Q. How do solvent polarity and catalyst choice influence reaction kinetics in key synthetic steps?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
